2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 4-(4-METHYLBENZAMIDO)BENZOATE
Overview
Description
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-(4-methylbenzamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a chlorinated nitrophenyl group, an oxoethyl linkage, and a methylbenzamido benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-(4-methylbenzamido)benzoate typically involves multi-step organic reactions. The initial step often includes the nitration of 4-chlorobenzene to introduce the nitro group. This is followed by the formation of the oxoethyl linkage through a Friedel-Crafts acylation reaction. The final step involves the amidation of the benzoate group with 4-methylbenzamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-(4-methylbenzamido)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-(4-methylbenzamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-(4-methylbenzamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzophenone: Shares the chlorinated nitrophenyl group but lacks the oxoethyl and methylbenzamido benzoate moieties.
N-(pyridin-4-yl)pyridin-4-amine: Contains a similar amide linkage but differs in the aromatic groups attached.
Uniqueness
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-(4-methylbenzamido)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse applications and interactions, distinguishing it from simpler analogs.
Properties
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 4-[(4-methylbenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O6/c1-14-2-4-15(5-3-14)22(28)25-18-9-6-16(7-10-18)23(29)32-13-21(27)17-8-11-19(24)20(12-17)26(30)31/h2-12H,13H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGNCYKGYKTOGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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